
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a sulfonamide group attached to a pyrazole ring. The incorporation of fluorine atoms into organic molecules often results in unique physicochemical and biological properties, making such compounds valuable in pharmaceutical, agrochemical, and material science applications .
Méthodes De Préparation
One common method involves the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often include the use of metal-based catalysts and specific solvents to achieve high yields and selectivity. Industrial production methods may involve the use of difluoroacetic acid as a starting material, which is introduced at a post-synthesis phase to reduce costs and improve safety .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The pathways involved often include inhibition of specific enzymes or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide can be compared with other fluorinated compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar in structure but lacks the sulfonamide group, making it less versatile in certain applications.
1-(Difluoromethyl)-2-nitrobenzene: Contains a nitro group instead of a sulfonamide group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and application potential.
Propriétés
Formule moléculaire |
C5H7F2N3O2S |
|---|---|
Poids moléculaire |
211.19 g/mol |
Nom IUPAC |
1-(difluoromethyl)-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C5H7F2N3O2S/c1-3-4(13(8,11)12)2-9-10(3)5(6)7/h2,5H,1H3,(H2,8,11,12) |
Clé InChI |
OFYKDIHXGLYKKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


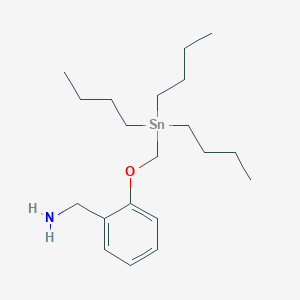
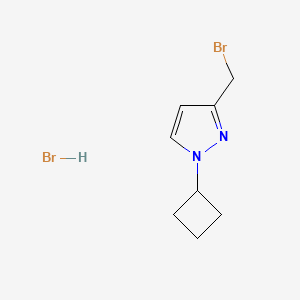
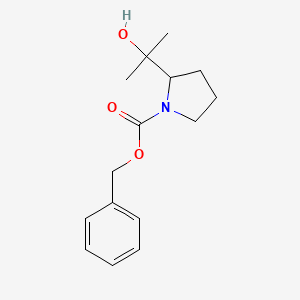
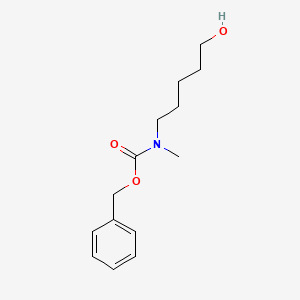
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
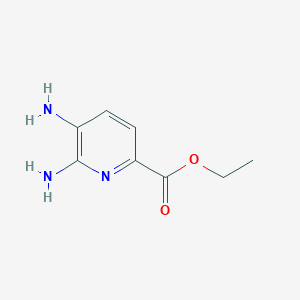



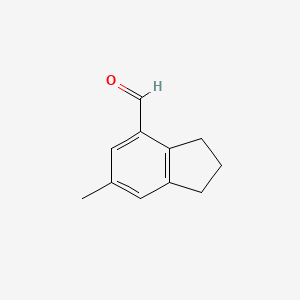
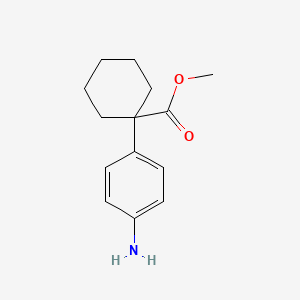
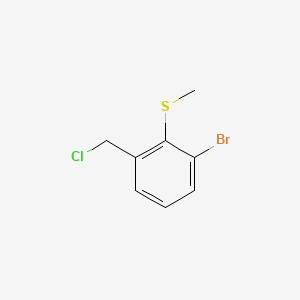
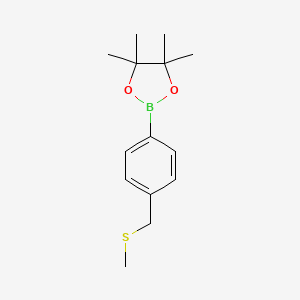
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)
